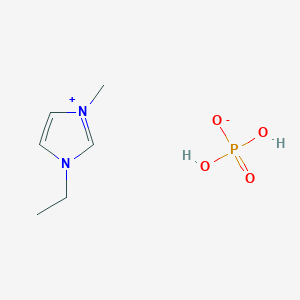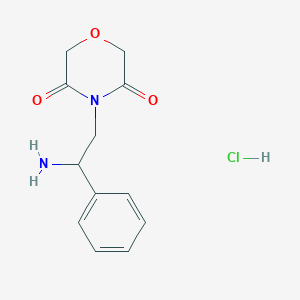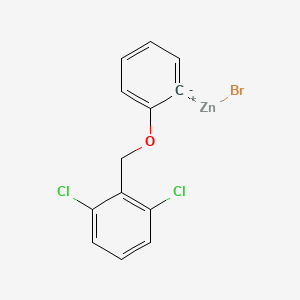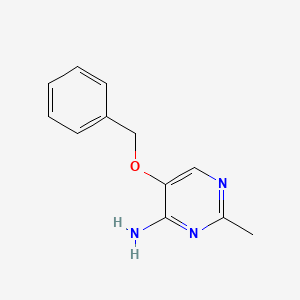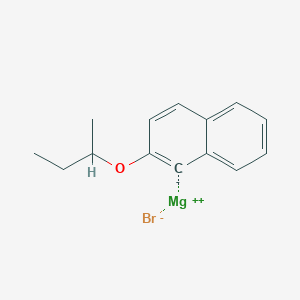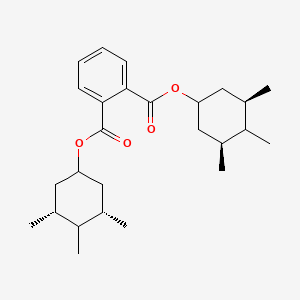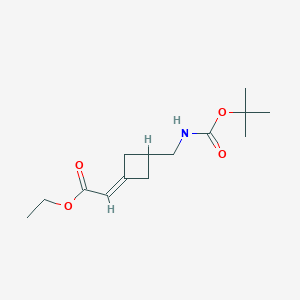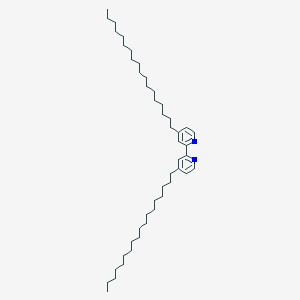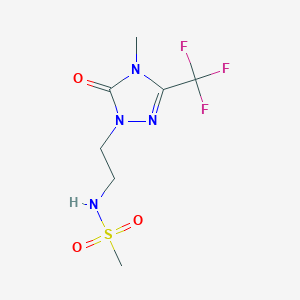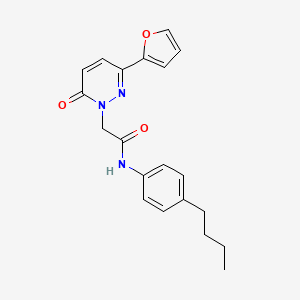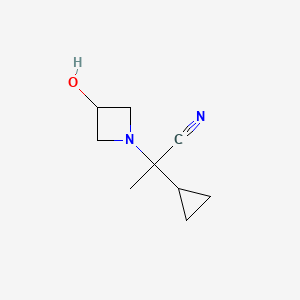
2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile is a chemical compound with a unique structure that includes a cyclopropyl group, a hydroxyazetidinyl group, and a propanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Azetidinyl Group: The azetidinyl group can be synthesized through a ring-closing reaction involving a suitable amine and a halogenated precursor.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.
Nitrile Formation: The nitrile group can be introduced through a cyanation reaction, typically using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The azetidinyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted azetidinyl derivatives.
Applications De Recherche Scientifique
2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Materials Science: It can be utilized in the development of novel polymers and materials with unique mechanical and thermal properties.
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyazetidinyl group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropyl-1-(3-hydroxyazetidin-1-yl)ethan-1-one: This compound shares the azetidinyl and cyclopropyl groups but differs in the presence of a ketone instead of a nitrile group.
2-Cyclopropyl-2-(3-methylamino)azetidin-1-yl)propanenitrile: This compound has a similar structure but includes a methylamino group instead of a hydroxy group.
Uniqueness
2-Cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both a hydroxy group and a nitrile group allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
2-cyclopropyl-2-(3-hydroxyazetidin-1-yl)propanenitrile |
InChI |
InChI=1S/C9H14N2O/c1-9(6-10,7-2-3-7)11-4-8(12)5-11/h7-8,12H,2-5H2,1H3 |
Clé InChI |
BZRLAJJOKFIDAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)(C1CC1)N2CC(C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



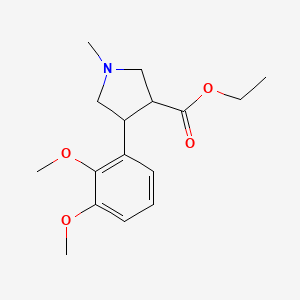
![2-[(Cyclohexyloxy)methyl]phenylZinc bromide](/img/structure/B14878903.png)
